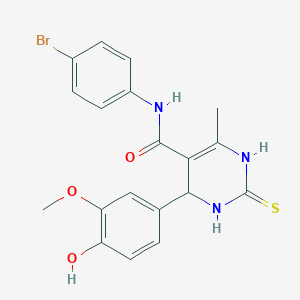

N-(4-bromophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

CAS No.: 416877-72-0

Cat. No.: VC6365253

Molecular Formula: C19H18BrN3O3S

Molecular Weight: 448.34

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 416877-72-0 |

|---|---|

| Molecular Formula | C19H18BrN3O3S |

| Molecular Weight | 448.34 |

| IUPAC Name | N-(4-bromophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |

| Standard InChI | InChI=1S/C19H18BrN3O3S/c1-10-16(18(25)22-13-6-4-12(20)5-7-13)17(23-19(27)21-10)11-3-8-14(24)15(9-11)26-2/h3-9,17,24H,1-2H3,(H,22,25)(H2,21,23,27) |

| Standard InChI Key | MGXGUQHBETXMEA-UHFFFAOYSA-N |

| SMILES | CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)O)OC)C(=O)NC3=CC=C(C=C3)Br |

Introduction

Chemical Structure and Functional Significance

The compound’s structure is defined by its tetrahydropyrimidine backbone, a six-membered ring with two nitrogen atoms at positions 1 and 3. Key substituents include:

-

N-1 Position: A 4-bromophenyl group, which enhances lipophilicity and may influence DNA intercalation or protein binding .

-

C-4 Position: A 4-hydroxy-3-methoxyphenyl moiety, a phenolic structure common in antioxidants and kinase inhibitors .

-

C-2 Position: A thioxo (S=O) group, which increases electron-withdrawing effects compared to oxo derivatives, potentially altering reactivity and target affinity.

-

C-5 Position: A carboxamide group, often critical for hydrogen bonding with biological targets .

This combination of substituents suggests a molecule optimized for interactions with cellular proteins or nucleic acids, a hypothesis supported by studies on structurally related tetrahydropyrimidines .

Synthesis and Structural Characterization

Synthetic Pathway

The synthesis likely follows a modified Biginelli reaction, a one-pot multicomponent cyclocondensation of aldehydes, β-keto esters, and urea or thiourea derivatives . For this compound:

-

Aldehyde Component: 4-Hydroxy-3-methoxybenzaldehyde provides the C-4 aryl group.

-

β-Keto Ester: Methyl acetoacetate or a benzyl 3-oxobutanoate derivative introduces the C-5 carboxamide after subsequent functionalization .

-

Thiourea: Replaces urea to incorporate the thioxo group at C-2.

Catalysts such as Co(HSO₄)₂ or HCl may facilitate the reaction under reflux conditions in ethanol . Post-synthetic modifications, such as bromination at the N-1 position, would introduce the 4-bromophenyl group.

Analytical Validation

Key characterization methods for analogous compounds include:

-

FT-IR: Peaks at 3224–3443 cm⁻¹ (N–H stretch) and 1650–1700 cm⁻¹ (C=O and C=S stretches) .

-

¹H-NMR: Signals for the C-4 proton (δ 5.09–6.09 ppm), aromatic protons (δ 6.80–7.93 ppm), and methoxy groups (δ 3.70–3.85 ppm) .

-

Mass Spectrometry: Molecular ion peaks consistent with the formula C₂₀H₁₈BrN₃O₃S (calculated molecular weight: 476.34 g/mol) .

Physicochemical Properties

Based on structural analogs , the compound’s properties can be extrapolated:

| Property | Value/Description |

|---|---|

| Molecular Formula | C₂₀H₁₈BrN₃O₃S |

| Molecular Weight | 476.34 g/mol |

| logP | ~3.1 (indicating moderate lipophilicity) |

| Hydrogen Bond Donors | 3 (amide NH, phenolic OH) |

| Hydrogen Bond Acceptors | 5 (carbonyl O, thioxo S, methoxy O) |

| Polar Surface Area | ~85 Ų |

The thioxo group at C-2 enhances electron withdrawal compared to oxo derivatives, potentially increasing metabolic stability. The 4-bromophenyl and 4-hydroxy-3-methoxyphenyl groups contribute to π-π stacking and hydrogen bonding, respectively, critical for target engagement .

Biological Activities and Mechanisms

While direct data for this compound is unavailable, structurally related tetrahydropyrimidines exhibit:

Cytotoxic Activity

-

Analog 4e (m-bromophenyl at C-4): IC₅₀ = 12.3 µM (HeLa) and 14.1 µM (MCF-7) .

-

Analog 4k (p-nitrophenyl at C-4): IC₅₀ = 15.8 µM (HeLa) .

The thioxo group in the target compound may enhance topoisomerase inhibition or tubulin binding compared to oxo analogs.

Antimicrobial Activity

-

Analog 4e: MIC = 8 µg/mL against S. aureus and E. coli .

The 4-hydroxy-3-methoxyphenyl group could potentiate membrane disruption or enzyme inhibition .

Anti-HIV Activity

-

Analog 4l (3,4-dichlorophenyl at C-4): 78% inhibition of HIV-1 protease at 10 µM .

The carboxamide at C-5 is critical for binding to viral enzymes .

Comparative Analysis of Key Analogs

The thioxo group in the target compound may confer improved pharmacokinetics, as sulfur’s larger atomic size enhances binding to cysteine residues in target proteins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume